Cas no 1021218-38-1 (1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one)
![1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one structure](https://ja.kuujia.com/scimg/cas/1021218-38-1x500.png)
1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one
- 1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]-2-(2-methoxyphenyl)ethanone
- Ethanone, 1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]-2-(2-methoxyphenyl)-
- AKOS005176967
- 1021218-38-1
- 1-(3-((dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone
- F5278-0004
-
- インチ: 1S/C18H21NO4/c1-19(2)11-14-15(20)9-8-13(18(14)22)16(21)10-12-6-4-5-7-17(12)23-3/h4-9,20,22H,10-11H2,1-3H3
- InChIKey: MTXUQLQYLIFWEC-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1=CC=C(O)C(CN(C)C)=C1O)CC1=CC=CC=C1OC
計算された属性
- せいみつぶんしりょう: 315.14705815g/mol
- どういたいしつりょう: 315.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 70Ų
じっけんとくせい
- 密度みつど: 1.217±0.06 g/cm3(Predicted)
- ふってん: 491.6±33.0 °C(Predicted)
- 酸性度係数(pKa): 6.21±0.50(Predicted)
1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5278-0004-15mg |
1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one |
1021218-38-1 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5278-0004-75mg |
1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one |
1021218-38-1 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5278-0004-1mg |
1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one |
1021218-38-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5278-0004-10mg |
1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one |
1021218-38-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5278-0004-50mg |
1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one |
1021218-38-1 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5278-0004-20μmol |
1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one |
1021218-38-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5278-0004-3mg |
1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one |
1021218-38-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5278-0004-4mg |
1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one |
1021218-38-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5278-0004-30mg |
1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one |
1021218-38-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5278-0004-2mg |
1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one |
1021218-38-1 | 2mg |
$59.0 | 2023-09-10 |
1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one 関連文献
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-oneに関する追加情報
Research Brief on 1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one (CAS: 1021218-38-1)
In recent years, the compound 1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one (CAS: 1021218-38-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of multiple studies aimed at exploring its potential therapeutic applications. The presence of both dimethylamino and methoxyphenyl groups suggests possible interactions with biological targets, making it a promising candidate for drug development.
A recent study published in the Journal of Medicinal Chemistry investigated the pharmacological properties of this compound, focusing on its potential as an anti-inflammatory agent. The researchers employed in vitro assays to evaluate its inhibitory effects on key inflammatory markers such as COX-2 and TNF-α. The results demonstrated a dose-dependent inhibition of these markers, with an IC50 value comparable to that of established anti-inflammatory drugs. These findings highlight the compound's potential for further development into a novel therapeutic agent.
Another significant area of research involves the compound's role in oncology. Preliminary studies have indicated that 1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and prostate cancers. Mechanistic studies suggest that the compound induces apoptosis via the mitochondrial pathway, as evidenced by the activation of caspase-3 and caspase-9. These insights provide a foundation for future investigations into its use as an anticancer agent.
In addition to its therapeutic potential, the compound's synthetic pathway has also been a focus of recent research. A team of chemists has developed a more efficient synthesis route, reducing the number of steps and improving overall yield. This advancement is crucial for scaling up production, which will be necessary for further preclinical and clinical studies. The optimized synthesis involves a key intermediate, which has been characterized using NMR and mass spectrometry to ensure purity and consistency.
Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further optimization. Current studies are exploring structural modifications to enhance these attributes without compromising its biological activity. Additionally, comprehensive toxicity studies are needed to assess its safety profile before advancing to clinical trials.
In conclusion, 1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one represents a promising candidate in the fields of anti-inflammatory and anticancer drug development. Continued research efforts are essential to fully elucidate its mechanisms of action, optimize its pharmacological properties, and evaluate its clinical potential. The compound's unique structure and biological activity make it a valuable subject for ongoing and future studies in chemical biology and pharmaceutical sciences.
1021218-38-1 (1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(2-methoxyphenyl)ethan-1-one) 関連製品
- 325466-04-4(sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dimyristoyl)-glycerol (ammonium salt))
- 1805382-14-2(2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine)
- 874297-97-9(1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea)
- 2613300-22-2(rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano2,3-cpyrrole hydrochloride, cis)
- 1797123-34-2(N-(1-cyanocyclobutyl)-N-methyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide)
- 923121-80-6(N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide)
- 878058-03-8(N-(3-acetamidophenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide)
- 2138205-30-6(5-bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl-1H-1,2,4-triazol-3-amine)
- 941877-60-7(N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)
- 81590-38-7(1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone)




